1-Methyl-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione
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Overview
Description
1-Methyl-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione is a chemical compound with the molecular formula C11H12N2O2 It is a derivative of imidazolidine-2,4-dione and features a methyl group and a 4-methylphenylmethylidene group attached to the imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione typically involves the condensation of 4-methylbenzaldehyde with 1-methylimidazolidine-2,4-dione under acidic or basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, may be employed to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as imidazolidine-2,4-dione derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazolidine derivatives with additional oxygen atoms, while reduction may produce simpler imidazolidine-2,4-dione derivatives .
Scientific Research Applications
1-Methyl-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione: A closely related compound with similar structural features.
1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-: Another compound with a similar core structure but different functional groups.
Uniqueness
1-Methyl-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
109754-15-6 |
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Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
1-methyl-5-[(4-methylphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H12N2O2/c1-8-3-5-9(6-4-8)7-10-11(15)13-12(16)14(10)2/h3-7H,1-2H3,(H,13,15,16) |
InChI Key |
YQXSGBMEYWQSPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)NC(=O)N2C |
Origin of Product |
United States |
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